4-Quinolinecarboxamide
Overview
Description
4-Quinolinecarboxamide is a chemical compound with the molecular formula C10H8N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives, including this compound, are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Scientific Research Applications
4-Quinolinecarboxamide has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Mechanism of Action
Target of Action
4-Quinolinecarboxamide derivatives have been found to target protein kinases (PKs), which are the main regulators of cell survival and proliferation . In particular, they have been shown to inhibit Pim-1 kinase , a protein involved in cell cycle progression and apoptosis.
Mode of Action
The compound interacts with its targets by binding to the active site of the kinase, thereby inhibiting its function . This interaction leads to a decrease in the kinase’s activity, resulting in a reduction in cell proliferation and an increase in apoptosis .
Biochemical Pathways
The inhibition of Pim-1 kinase by this compound affects several biochemical pathways. It leads to the down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 . These changes trigger apoptosis, a process of programmed cell death .
Pharmacokinetics
In terms of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, this compound derivatives have been found to be orally bioavailable without blood-brain barrier penetration . This means that the compound can be effectively absorbed into the bloodstream when taken orally and can distribute throughout the body without entering the brain.
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in cell proliferation and an increase in apoptosis . This is achieved through the inhibition of Pim-1 kinase and the subsequent changes in the expression of Bcl-2, BAX, and Caspase-3 .
Safety and Hazards
Future Directions
4-Quinolinecarboxamide derivatives have been explored for their therapeutic potential . The conversion of 4-Quinolone-3-carboxylate to its corresponding carbamates is highly restrictive, motivating the adoption of a much simpler, scalable, and efficient methodology for the synthesis of highly pure N-1 substituted 4-Quinolinecarboxamides . This methodology not only provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolinecarboxamides which can then be explored for their therapeutic potential, but it may also be adaptable for the derivatization of other such less reactive carboxylate species .
Biochemical Analysis
Biochemical Properties
4-Quinolinecarboxamide plays a crucial role in various biochemical reactions. It has been identified as a potent inhibitor of several enzymes, including human tissue-nonspecific alkaline phosphatase, human intestinal alkaline phosphatase, and human placental alkaline phosphatase . The interaction between this compound and these enzymes involves binding to the active site, thereby inhibiting their catalytic activity. This inhibition can lead to alterations in phosphate metabolism and signaling pathways, which are essential for various cellular processes.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by interfering with tyrosine kinase signaling pathways . Additionally, it has been reported to affect the expression of genes involved in inflammation and immune response, thereby modulating the cellular response to external stimuli.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. The compound exhibits stability under various experimental conditions, making it suitable for long-term studies. It is susceptible to degradation under extreme pH and temperature conditions. Long-term exposure to this compound has been shown to cause sustained inhibition of enzyme activity and alterations in cellular function, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit target enzymes without causing adverse effects. At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound can affect metabolic flux by inhibiting key enzymes involved in phosphate metabolism and energy production. Additionally, this compound can influence metabolite levels by altering the activity of enzymes responsible for their synthesis and degradation . These effects on metabolic pathways can have significant implications for cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux and influx transporters, which regulate its intracellular concentration. Once inside the cell, this compound can bind to various proteins, affecting its localization and accumulation within specific cellular compartments . These interactions can influence the compound’s activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound can localize to the nucleus, where it interacts with DNA and RNA to modulate gene expression. Additionally, it can be directed to the mitochondria, affecting energy production and cellular metabolism . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Quinolinecarboxamide typically involves the reaction of aniline derivatives with aldehydes in the presence of catalysts such as boron trifluoride-tetrahydrofuran complex or boron trifluoride-diethyl ether complex . This reaction forms quinolinecarboxylic acid derivatives, which can then be converted to this compound through further chemical transformations.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of flow chemistry and metal-catalyzed reactions to achieve high yields and purity . These methods are designed to be scalable and efficient, ensuring the compound can be produced in large quantities for various applications.
Chemical Reactions Analysis
Types of Reactions: 4-Quinolinecarboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinecarboxylic acid derivatives.
Reduction: Reduction reactions can convert quinolinecarboxylic acids back to their corresponding amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are used under controlled conditions to achieve specific substitutions.
Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further explored for their biological activities .
Comparison with Similar Compounds
Quinoline-3-carboxamide: Similar in structure but with different substitution patterns, leading to varied biological activities.
Quinoline-4-carboxylic acid: An oxidized form of 4-Quinolinecarboxamide with distinct chemical properties.
Fluoroquinolones: A class of antibiotics derived from quinoline, known for their antibacterial properties.
Uniqueness: this compound is unique due to its specific substitution at the 4-position of the quinoline ring, which imparts distinct chemical and biological properties. This unique structure allows for targeted interactions with specific molecular pathways, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
quinoline-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-10(13)8-5-6-12-9-4-2-1-3-7(8)9/h1-6H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWDKQKVAFOMPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395945 | |
Record name | 4-Quinolinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4363-95-5 | |
Record name | 4-Quinolinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4363-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Quinolinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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